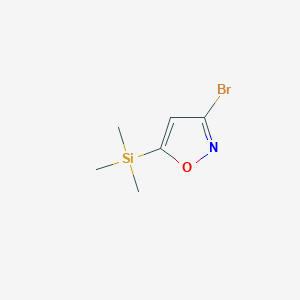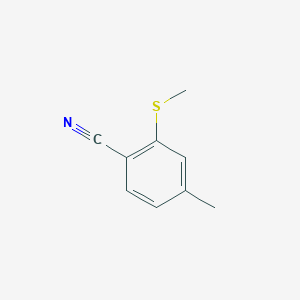
1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one is a chemical compound belonging to the pyridine family This compound is characterized by a pyridine ring substituted with a hydroxy group at the 4-position and a methyl group at the 6-position, along with an ethanone group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one typically involves the conversion of commercial dehydroacetic acid into 4-hydroxy-6-methylpyridin-2(1H)-one. This intermediate is then condensed with aliphatic aldehydes to produce the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 4-oxo-6-methylpyridin-3-yl)ethan-1-one.
Reduction: Formation of 1-(4-hydroxy-6-methylpyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
4-Hydroxy-6-methylpyridin-2(1H)-one: Shares a similar pyridine ring structure but differs in the position of the ethanone group.
1-(6-Methylpyridin-3-yl)ethan-1-one: Lacks the hydroxy group, which may result in different chemical reactivity and biological activity.
2-(4-Methylsulfonylphenyl)-1-(6-methylpyridin-3-yl)ethanone: Contains additional functional groups that may enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1256790-03-0 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-acetyl-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H9NO2/c1-5-3-8(11)7(4-9-5)6(2)10/h3-4H,1-2H3,(H,9,11) |
InChI Key |
PKFWOLKLFSIVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




